molecular formula C22H26N4O B2889482 4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251571-73-9

4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2889482
CAS No.: 1251571-73-9
M. Wt: 362.477
InChI Key: KWOVLFJHDQPQLS-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine carboxamide class. Its core structure features a naphthyridine ring substituted with a methyl group at position 7, a diethylcarboxamide group at position 3, and a 2,5-dimethylphenylamino moiety at position 3. This compound is structurally analogous to other 1,8-naphthyridine derivatives studied for their positive inotropic effects on cardiac tissue .

Properties

IUPAC Name

4-(2,5-dimethylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-6-26(7-2)22(27)18-13-23-21-17(11-10-16(5)24-21)20(18)25-19-12-14(3)8-9-15(19)4/h8-13H,6-7H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOVLFJHDQPQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)C)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 2,5-dimethylphenyl group through nucleophilic aromatic substitution.

    Amidation: Coupling of the naphthyridine derivative with N,N-diethylamine to form the final carboxamide product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Key Observations :

  • The 2,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability compared to analogues with polar substituents (e.g., BJ05020’s acetyl group) .
  • Substitution patterns at position 4 significantly influence electronic properties and binding kinetics. For example, the chloro-methoxy analogue likely exhibits distinct pharmacokinetics due to its electron-withdrawing groups.

Pharmacological and Mechanistic Comparisons

Cardiac Inotropic Activity

1,8-Naphthyridine derivatives, including the target compound’s structural relatives, demonstrate positive inotropic effects via (Na+ + K+)-ATPase inhibition, akin to cardiac glycosides like ouabain . However, key differences exist:

  • Potency: Derivatives such as 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid analogues inhibit [3H]ouabain binding at nanomolar concentrations but exert functional effects (e.g., increased contractile force) at tenfold lower concentrations .
  • Selectivity : Unlike digitalis glycosides, 1,8-naphthyridines may interact with a distinct binding site on the ATPase, leading to reduced off-target toxicity .

Biological Activity

The compound 4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a naphthyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthyridine core with specific substitutions that influence its biological properties. The structural formula can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It can bind to certain receptors, influencing cellular signaling pathways.
  • DNA Interaction : Potential intercalation with DNA has been suggested, affecting gene expression and replication processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity Target/Effect Reference
Antitumor ActivityInhibition of cancer cell proliferation
Enzyme InhibitionAcetylcholinesterase (AChE)
Cytotoxic EffectsInduction of apoptosis in tumor cells
Antimicrobial PropertiesActivity against specific pathogens

Case Studies

  • Antitumor Activity in Cell Lines
    A study investigated the effect of the compound on human epidermoid carcinoma cells (KB cells). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Notably, treatment led to a transient accumulation of cells in the S and G2/M phases of the cell cycle, suggesting interference with normal cell cycle progression.
  • Enzyme Inhibition Studies
    In vitro assays demonstrated that this compound effectively inhibited AChE activity with a Ki value in the nanomolar range. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Testing
    Preliminary tests showed that the compound exhibited antimicrobial activity against several bacterial strains. This highlights its potential as a lead compound for developing new antibiotics.

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